molecular formula C15H22N2O2 B5606423 (3R)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5606423
M. Wt: 262.35 g/mol
InChI Key: LHXOZAXFLXHVPI-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related pyrrolidine derivatives, including those resembling "(3R)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol", often involves asymmetric 1,3-dipolar cycloaddition reactions. A practical large-scale synthesis approach for producing pyrrolidin-3-ol derivatives, which are useful intermediates, has been developed using a 1,3-dipolar cycloaddition reaction without the need for chromatography, followed by reduction and catalytic hydrogenation (Kotian et al., 2005). This method showcases the importance of efficient synthetic routes for the production of complex molecules.

Molecular Structure Analysis

Molecular structure analysis of pyrrolidine derivatives and related compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR, X-ray crystallography, and spectroscopic analysis play a vital role in elucidating the complex structures of these molecules. The stereochemistry and configuration of the substituents significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including cycloaddition reactions, is a key area of interest. For instance, substituted chromones react with nonstabilized azomethine ylides to produce pyrrolidines, demonstrating the versatility of these compounds in synthetic organic chemistry (Sosnovskikh et al., 2014). These reactions highlight the potential for creating diverse molecular architectures through strategic manipulation of reactants.

properties

IUPAC Name

(1-cyclopropylpyrrol-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2)9-16(10-15(14,3)19)13(18)12-5-4-8-17(12)11-6-7-11/h4-5,8,11,19H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOZAXFLXHVPI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=CC=CN2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=CN2C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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